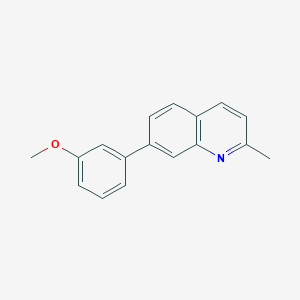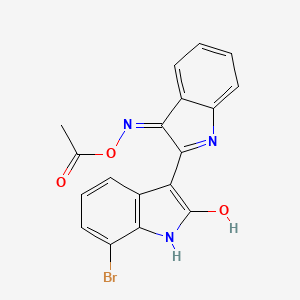
7-Bromo-2-(4-hydroxy-phenyl)-benzofuran-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(4-hydroxy-phenyl)-benzofuran-5-ol is a chemical compound with the molecular formula C13H8BrNO3 It is known for its unique structure, which includes a bromine atom, a hydroxy group, and a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(4-hydroxy-phenyl)-benzofuran-5-ol typically involves the bromination of a precursor compound followed by cyclization to form the benzofuran ring. One common method involves the use of boron tribromide (BBr3) as a brominating agent. The reaction is carried out in a solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure controlled bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(4-hydroxy-phenyl)-benzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium nitrite (NaNO2) are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 7-Bromo-2-(4-oxo-phenyl)-benzofuran-5-ol, while substitution of the bromine atom with an amino group may produce 7-Amino-2-(4-hydroxy-phenyl)-benzofuran-5-ol .
Scientific Research Applications
7-Bromo-2-(4-hydroxy-phenyl)-benzofuran-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(4-hydroxy-phenyl)-benzofuran-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulating their activity. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2-phenylbenzofuran
- 7-Bromo-2-(4-methoxy-phenyl)-benzofuran
- 7-Bromo-2-(4-nitro-phenyl)-benzofuran
Uniqueness
7-Bromo-2-(4-hydroxy-phenyl)-benzofuran-5-ol is unique due to the presence of both a bromine atom and a hydroxy group on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H9BrO3 |
|---|---|
Molecular Weight |
305.12 g/mol |
IUPAC Name |
7-bromo-2-(4-hydroxyphenyl)-1-benzofuran-5-ol |
InChI |
InChI=1S/C14H9BrO3/c15-12-7-11(17)5-9-6-13(18-14(9)12)8-1-3-10(16)4-2-8/h1-7,16-17H |
InChI Key |
UBYHIUUMRHTEFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=CC(=CC(=C3O2)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-(Naphthalen-2-yl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B10845494.png)

![7,12-Dihydro-5,7,12-triaza-indeno[1,2-a]fluorene](/img/structure/B10845509.png)



